molecular formula C21H11F3N2O2S B11690640 (2Z)-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11690640
M. Wt: 412.4 g/mol
InChI Key: WEYNSXOASCSANG-WQRHYEAKSA-N
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Description

(2Z)-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a furan ring, and a thiazolo[3,2-a]benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the trifluoromethyl group: This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Construction of the thiazolo[3,2-a]benzimidazole core: This step may involve the condensation of a benzimidazole derivative with a thiazole precursor.

    Final assembly: The final step would involve the coupling of the furan and thiazolo[3,2-a]benzimidazole intermediates under conditions that favor the formation of the desired (2Z)-isomer.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Scalability: Adapting the laboratory-scale synthesis to industrial-scale production, considering factors like cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group or other substituents on the furan ring may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

    Catalysts: Palladium, platinum, or other transition metal catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furanone derivative, while reduction could lead to a dihydrofuran product.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Applications in materials science, such as the development of new polymers or electronic materials.

Mechanism of Action

The mechanism of action of (2Z)-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: Unique due to its combination of functional groups.

    Other thiazolo[3,2-a]benzimidazole derivatives: Similar core structure but different substituents.

    Furan derivatives: Compounds with a furan ring but lacking the thiazolo[3,2-a]benzimidazole core.

Uniqueness

The uniqueness of this compound lies in its specific combination of a trifluoromethyl group, a furan ring, and a thiazolo[3,2-a]benzimidazole core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H11F3N2O2S

Molecular Weight

412.4 g/mol

IUPAC Name

(2Z)-2-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C21H11F3N2O2S/c22-21(23,24)13-5-3-4-12(10-13)17-9-8-14(28-17)11-18-19(27)26-16-7-2-1-6-15(16)25-20(26)29-18/h1-11H/b18-11-

InChI Key

WEYNSXOASCSANG-WQRHYEAKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)/S3

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)S3

Origin of Product

United States

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